N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(2)13(14(19)20)17-12(18)8-16-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,21)(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLYPCLOROQBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276208, DTXSID40955505 | |
| Record name | n-[(benzyloxy)carbonyl]glycylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33912-87-7, 53870-94-3 | |
| Record name | N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033912877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-[(benzyloxy)carbonyl]glycylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[N-[(benzyloxy)carbonyl]glycyl]-L-valine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Historical Context of Protected Amino Acid Derivatives in Peptide Synthesis
The ability to synthesize peptides in a controlled manner is a cornerstone of modern biochemistry and medicinal chemistry. Early efforts in peptide synthesis were hampered by the challenge of selectively forming a peptide bond between the carboxyl group of one amino acid and the amino group of another, without uncontrolled polymerization. peptide.com The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as the first reversible Nα-protecting group for peptide synthesis. nih.govwikipedia.org
This development was revolutionary, as the Cbz group could effectively block the amino group of an amino acid, allowing its carboxyl group to react selectively. wikipedia.orgontosight.ai The Cbz group is stable under the conditions required for peptide bond formation but can be readily removed under mild conditions, such as catalytic hydrogenation or treatment with strong acids like hydrogen bromide in acetic acid, to reveal the free amino group for the next coupling step. ontosight.aibachem.com This strategy of temporary protection and controlled deprotection laid the groundwork for the synthesis of complex peptides, culminating in achievements like the first chemical synthesis of the hormone oxytocin (B344502) by Vincent du Vigneaud in 1953. nih.govias.ac.in The introduction of the Cbz group is considered an epoch-making event that established synthetic peptide chemistry as a distinct and powerful field. wikipedia.orgias.ac.in While other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) have become widespread, particularly in solid-phase peptide synthesis, the benzyloxycarbonyl group remains a vital tool, especially in solution-phase synthesis. peptide.com
Academic Significance of N N Benzyloxy Carbonyl Glycyl L Valine As a Dipeptide Building Block
N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine, also known as Z-Gly-L-Val-OH, is a dipeptide derivative that serves as a valuable building block in the synthesis of more complex peptides and proteins. ontosight.aichemimpex.com Its structure consists of a glycine (B1666218) residue linked to an L-valine residue, with the N-terminus of the glycine protected by a benzyloxycarbonyl group. ontosight.ai This specific dipeptide is utilized in research for several key reasons.
Firstly, it allows for the introduction of a Gly-Val sequence into a growing peptide chain in a single, efficient step. This is particularly useful in the synthesis of peptides with specific biological activities that are dependent on this sequence. Researchers value Z-Gly-L-Val-OH for its stability and compatibility with various coupling reactions, which enhances its utility in constructing intricate peptide structures. chemimpex.com
Furthermore, the use of such protected dipeptides is integral to both research and pharmaceutical development. These building blocks are crucial for creating new therapeutic agents and for studying protein structure and function. chemimpex.com By mimicking natural peptides, compounds like this compound are essential components in drug design, especially in the development of therapies that target specific biological pathways. chemimpex.comontosight.ai The ability to synthesize peptides with precise sequences enables detailed investigations into enzyme mechanisms, protein interactions, and structure-activity relationships in medicinal chemistry. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O5 |
| Molecular Weight | 308.33 g/mol |
| Appearance | White powder |
| Melting Point | 146-150°C |
| Optical Rotation | -23.00±1º (c=3% in MeOH) |
Data sourced from Chem-Impex chemimpex.com
Structural Considerations and Stereochemical Nomenclature in Peptide Synthesis
Fundamental Principles of Peptide Bond Formation Relevant to this compound
The formation of the peptide bond between the glycine and L-valine residues in this compound is a condensation reaction. This reaction involves the joining of the carboxyl group of one amino acid with the amino group of another, resulting in the elimination of a water molecule. ontosight.ai However, this process is not spontaneous and requires the "activation" of the carboxylic acid group of the N-protected glycine, N-((Benzyloxy)carbonyl)glycyl (Cbz-Gly-OH).
Activation of the Carboxyl Group : The carboxyl group of Cbz-Gly-OH is reacted with a coupling reagent to form a highly reactive intermediate. This intermediate is more electrophilic than the original carboxylic acid.
Nucleophilic Attack : The amino group of L-valine (or an L-valine ester) acts as a nucleophile, attacking the activated carboxyl carbon of Cbz-Gly-OH. This is followed by the departure of the leaving group, leading to the formation of the amide (peptide) bond.
Throughout this process, the benzyloxycarbonyl (Cbz) group on the glycine residue serves as a crucial protecting group, preventing the glycine's amino group from participating in unwanted side reactions, such as self-polymerization. nih.gov
Solution-Phase Synthetic Strategies for this compound and its Analogues
Solution-phase peptide synthesis is a classical and versatile approach for the preparation of dipeptides like this compound. This method involves carrying out the reaction in a suitable organic solvent, followed by purification of the product.
Coupling Reagent Selection and Reaction Mechanism Analysis
A variety of coupling reagents can be employed for the synthesis of this compound. The choice of reagent can significantly impact the reaction's efficiency, yield, and the extent of side reactions, particularly epimerization.
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are commonly used. The reaction mechanism with a carbodiimide (B86325) involves the activation of the Cbz-Gly-OH carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amino group of the L-valine ester. nih.govpeptide.com
However, the O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and can complicate purification. bachem.com To mitigate this and to reduce the risk of epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt reacts with the O-acylisourea to form an active ester, which is less prone to rearrangement and epimerization. rsc.orgresearchgate.net
Phosphonium (B103445) and Uronium/Aminium Salts , such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are another class of effective coupling reagents. These reagents convert the carboxylic acid into an active ester in situ, promoting rapid and efficient peptide bond formation with a reduced risk of racemization compared to carbodiimides alone. bachem.com
The general reaction for the synthesis of this compound methyl ester using a coupling reagent like DCC/HOBt can be depicted as follows:
Cbz-Gly-OH + H-Val-OMe + DCC/HOBt → Cbz-Gly-Val-OMe + DCU + H2O
Here, DCU (dicyclohexylurea) is the insoluble byproduct of DCC, which can be removed by filtration.
A comparison of common coupling reagents is provided in the table below:
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC | Carbodiimide | Inexpensive, effective | Formation of insoluble DCU byproduct, risk of epimerization |
| DIC | Carbodiimide | Soluble urea (B33335) byproduct, suitable for solid-phase | Risk of epimerization |
| HBTU | Uronium/Aminium | High coupling efficiency, low epimerization | More expensive than carbodiimides |
| PyBOP | Phosphonium | High coupling efficiency, low epimerization | Can be more expensive |
Control of Stereochemical Integrity and Epimerization during Solution-Phase Coupling
Maintaining the stereochemical integrity of the L-valine residue is of paramount importance during the synthesis of this compound. Epimerization is a side reaction where the chiral α-carbon of the amino acid undergoes a change in configuration, leading to the formation of the D-diastereomer. This can occur when the carboxyl group is activated, as the process can facilitate the abstraction of the α-proton, leading to a loss of stereochemistry. nih.gov
Several factors can influence the extent of epimerization:
The nature of the coupling reagent : Carbodiimides alone can lead to higher rates of epimerization. The use of additives like HOBt is crucial for suppression. google.com
The reaction conditions : Higher temperatures and prolonged reaction times can increase the risk of epimerization. u-tokyo.ac.jp
The solvent : Polar solvents can sometimes promote epimerization. u-tokyo.ac.jp
The steric hindrance of the amino acid : Sterically hindered amino acids like L-valine can be more prone to epimerization under certain conditions. u-tokyo.ac.jp
To control epimerization, the following strategies are typically employed:
Use of coupling reagents known for low racemization, such as phosphonium or uronium salts, or carbodiimides with additives like HOBt.
Maintaining low reaction temperatures.
Minimizing the activation time of the carboxylic acid.
Solid-Phase Synthetic Approaches Utilizing this compound
While this compound is often synthesized in solution, it can also be conceptualized as a building block in solid-phase peptide synthesis (SPPS). In this approach, the dipeptide would be synthesized first in solution and then attached to a solid support for further chain elongation.
Research Applications of N N Benzyloxy Carbonyl Glycyl L Valine As a Chemical Synthon
Incorporation into Oligopeptide Synthesis for Conformational and Structural Studies
The defined sequence and protected nature of N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine make it an ideal unit for incorporation into larger oligopeptides to study their three-dimensional structures and conformational dynamics. The presence of the Gly-Val sequence allows researchers to probe how the interplay between a conformationally flexible residue (glycine) and a more constrained, beta-branched residue (valine) influences the local and global folding of a peptide chain.
Researchers synthesize longer peptides by coupling Z-Gly-L-Val with other amino acids or peptide fragments. masterorganicchemistry.com Once the desired oligopeptide is assembled, the Cbz group can be selectively removed, typically through hydrogenolysis, to allow for further chain extension or to yield the final unprotected peptide for analysis. The conformational preferences of these synthetic oligopeptides are then studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography.
Detailed structural studies on short peptides containing Gly-Gly segments have shown they can adopt various conformations, including extended structures and type-I' β-turns, highlighting the conformational flexibility of glycine (B1666218). nih.govresearchgate.net By incorporating the Z-Gly-L-Val unit, scientists can investigate how the bulky valine side chain restricts the conformational freedom of the adjacent glycine, potentially inducing specific secondary structures. For instance, studies on dehydropentapeptides have demonstrated that the position of a single L-valine residue can significantly influence and order the entire peptide's conformation, often leading to helical structures. beilstein-journals.org The analysis of torsion angles (φ and ψ) in the peptide backbone provides critical data on the adopted conformation.
| Technique | Information Gained from Oligopeptides Containing Gly-Val |
| NMR Spectroscopy | Provides data on through-bond and through-space atomic interactions, helping to determine torsion angles (φ, ψ) and identify secondary structures like β-turns and helices. beilstein-journals.org |
| Circular Dichroism (CD) | Reveals the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide in solution and can detect conformational changes upon interaction with other molecules or changes in the environment. nih.gov |
| X-ray Crystallography | Yields high-resolution, three-dimensional atomic coordinates of the peptide in its solid, crystalline state, offering a precise snapshot of a stable conformation. nih.govresearchgate.net |
| FT-IR Spectroscopy | The position of the amide I band can indicate the presence of different secondary structures, such as β-sheets. nih.gov |
Role in the Development of Peptide Mimetic Scaffolds and Peptoid Hybrids
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with enhanced properties, such as increased stability against enzymatic degradation and improved bioavailability. nih.govmdpi.com Peptoids, or poly-N-substituted glycines, are a specific class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. mdpi.comnih.gov this compound can serve as a foundational component in the synthesis of peptide-peptoid hybrids, which combine the features of both classes of molecules.
The synthesis of these hybrids often involves a combination of standard solid-phase peptide synthesis (SPPS) and the "submonomer" method used for peptoids. nih.govfrontiersin.org In this context, Z-Gly-L-Val can be used as a dipeptide unit that is incorporated into a growing chain that also contains peptoid monomers. The synthesis strategy allows for precise control over the sequence, creating hybrid oligomers with alternating peptide and peptoid characteristics.
The incorporation of the Gly-Val peptide unit within a peptoid scaffold introduces key features:
Hydrogen Bonding: The N-H group of the valine residue provides a hydrogen bond donor, a feature that is absent in the peptoid backbone, potentially directing the folding and assembly of the hybrid molecule. mdpi.com
Conformational Constraint: The valine side chain imposes steric constraints that can help to pre-organize the otherwise flexible peptoid chain into more defined conformations.
By using Z-Gly-L-Val as a synthon, researchers can systematically study how the inclusion of a classic dipeptide sequence affects the structural and functional properties of peptidomimetic scaffolds, leading to the development of novel molecules with tailored biological activities. frontiersin.org
Studies on Enzymatic Recognition and Catalysis Mechanisms at the Chemical Level
Protected dipeptides like this compound are valuable tools for investigating the mechanisms of enzymes, particularly proteases. These enzymes catalyze the cleavage of peptide bonds with varying degrees of specificity for the amino acid residues flanking the scissile bond. By synthesizing specific peptide substrates, researchers can probe the structural and chemical determinants of enzyme-substrate recognition and catalytic efficiency. nih.gov
Z-Gly-L-Val can be used as a substrate or a component of a larger substrate to study enzymes that recognize and cleave the Gly-Val peptide bond. For example, a fluorogenic or chromogenic reporter group can be attached to the C-terminus of the valine. When an enzyme cleaves the peptide bond, the reporter group is released, leading to a measurable signal (e.g., fluorescence or absorbance) that allows for the quantification of enzyme activity. targetmol.comresearchgate.net
Key research applications in this area include:
Determining Substrate Specificity: By comparing the rate of cleavage of Z-Gly-L-Val with other dipeptides (e.g., Z-Gly-L-Ala, Z-Gly-L-Leu), scientists can determine the preference of a particular protease for the amino acid at the P1' position (valine in this case). nih.gov
Investigating Catalytic Mechanisms: The compound can be used in kinetic studies (e.g., determining K_m and k_cat values) to understand the efficiency of the enzymatic reaction.
Enzyme-Mediated Synthesis: In addition to hydrolysis, enzymes can be used for synthesis. Studies have explored the use of enzymes like papain to catalyze the esterification of N-benzyloxycarbonyl-dipeptides in non-aqueous environments, providing insight into reverse proteolysis and its application in peptide synthesis. medchemexpress.commedchemexpress.com
| Enzyme Class | Application of Z-Gly-L-Val as a Synthon | Research Finding |
| Proteases (e.g., Chymotrypsin-like) | Used as a component in synthetic substrates to probe specificity at the P1' site. | Helps elucidate how the enzyme's active site accommodates the bulky, hydrophobic valine side chain, contributing to the understanding of substrate recognition. nih.gov |
| Peptidases | Serves as a model substrate for kinetic analysis. | Allows for the determination of kinetic parameters (K_m, V_max) which quantify the enzyme's affinity for the substrate and its catalytic turnover rate. |
| Papain | Acts as a substrate for enzyme-catalyzed esterification reactions. | Demonstrates the potential for enzymatic catalysis in peptide synthesis, offering a milder and more selective alternative to purely chemical methods. medchemexpress.commedchemexpress.com |
Contributions to Fundamental Understanding of Peptide Self-Assembly and Aggregation Mechanisms
Peptide self-assembly is the spontaneous organization of peptide molecules into ordered supramolecular structures, such as nanofibers, nanotubes, and hydrogels. nih.govescholarship.org This process is driven by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This compound serves as an excellent model system for studying the fundamental principles of self-assembly.
The amphiphilic nature of Z-Gly-L-Val, with its hydrophobic benzyloxycarbonyl group and valine side chain, and the hydrogen-bonding capabilities of its peptide backbone, predisposes it to aggregation in aqueous or mixed-solvent systems. nih.gov The simplicity of this dipeptide allows for a reductionist approach, where the specific contributions of each molecular component to the assembly process can be dissected.
Studies on similar N-terminally protected aliphatic dipeptides have shown that they can self-assemble into highly organized superstructures. nih.gov The process is influenced by factors such as the specific amino acid sequence, the nature of the protecting group, and the solvent conditions. Using techniques like electron microscopy, spectroscopy, and X-ray diffraction, researchers can characterize the morphology and molecular packing of the resulting nanostructures. nih.govresearchgate.net
The Z-Gly-L-Val synthon contributes to this field by enabling studies on:
The Role of Hydrophobicity: The Cbz group and the valine side chain provide the hydrophobic driving force for aggregation, allowing researchers to study how these interactions direct the formation of ordered structures.
The Importance of Hydrogen Bonding: The amide groups in the Gly-Val backbone form intermolecular hydrogen bonds that stabilize the resulting assemblies, often leading to the formation of β-sheet-like structures characteristic of many self-assembling peptides and amyloid fibrils. nih.govrsc.org
Control over Morphology: By systematically modifying the structure (e.g., changing the protecting group or the amino acid sequence), scientists can investigate how molecular-level information is translated into specific macroscopic morphologies, a key goal in supramolecular chemistry and materials science. researchgate.net
Derivatives and Structural Analogues of N N Benzyloxy Carbonyl Glycyl L Valine
Synthesis of Modified Glycyl and Valine Residues within the Dipeptide Framework
Modifications to the glycine (B1666218) and valine residues within the Cbz-Gly-L-Val framework are crucial for developing analogues with tailored properties. These modifications range from simple alkylations to the incorporation of non-proteinogenic amino acids, which are amino acids not found among the 22 standard proteinogenic ones. researchgate.nettaylorandfrancis.com
N-Methylation: A common modification is the N-methylation of the peptide backbone. N-methylated peptides often exhibit increased resistance to enzymatic degradation and improved cell permeability. The synthesis of N-methylated Cbz-Gly-L-Val analogues can be approached in several ways. For instance, Cbz-N-methyl-L-valine can be synthesized by the direct N-methylation of Cbz-L-valine using a strong base like sodium hydride followed by a methylating agent such as methyl iodide. researchgate.netchemsrc.com This modified amino acid can then be coupled with a glycine derivative to form the dipeptide. Alternatively, the glycine residue can be methylated. This strategic modification can influence the peptide's conformation and biological activity.
A general synthetic route for these analogues involves the coupling of two appropriately protected amino acid derivatives. For instance, to synthesize an analogue with a modified valine residue, Cbz-glycine is coupled with the desired modified valine methyl or ethyl ester. The reaction is typically mediated by a coupling reagent. After the coupling reaction, the ester group can be hydrolyzed to yield the final dipeptide acid.
Table 1: Examples of Modified Residues in Cbz-Gly-L-Val Analogues This table is interactive. Click on the headers to sort.
| Modification Type | Modified Residue | Example Analogue Structure | Synthetic Precursor |
|---|---|---|---|
| N-Methylation | Valine | Cbz-Gly-N(Me)-L-Val-OH | Cbz-N-methyl-L-valine chemsrc.com |
| Side-chain Homologation | Valine | Cbz-Gly-L-Leucine-OH | L-Leucine |
| Non-proteinogenic | Glycine | Cbz-Sarcosine-L-Val-OH | Sarcosine (N-methylglycine) |
Exploration of Alternative N-Terminal Protecting Groups and their Impact on Synthetic Efficiency
The choice of the N-terminal protecting group is a critical parameter in peptide synthesis, significantly influencing solubility, preventing unwanted side reactions, and determining the deprotection strategy. creative-peptides.com While the benzyloxycarbonyl (Cbz) group is a well-established protecting group, alternatives such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) are widely used in modern peptide synthesis and offer distinct advantages in terms of synthetic efficiency and orthogonality. peptide.comamericanpeptidesociety.orgiris-biotech.de
The tert-Butoxycarbonyl (Boc) Group: The Boc group is labile under acidic conditions, typically removed with trifluoroacetic acid (TFA). americanpeptidesociety.org Synthesizing Boc-Gly-L-Val would involve coupling Boc-Gly-OH with L-valine methyl ester. The Boc strategy avoids the need for catalytic hydrogenation, which is often used for Cbz deprotection and can be incompatible with other functional groups in more complex molecules. However, the repeated use of strong acid for deprotection can lead to degradation of sensitive peptide sequences. americanpeptidesociety.org
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de This strategy is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions. americanpeptidesociety.org The synthesis of Fmoc-Gly-L-Val would proceed by coupling Fmoc-Gly-OH with a protected valine residue. The efficiency of Fmoc-based synthesis can be very high, especially when combined with potent activators like HATU or HCTU, allowing for rapid peptide chain elongation. arkat-usa.orgluxembourg-bio.com
The Isonicotinyloxycarbonyl (iNoc) Group: The iNoc group is a more specialized alternative to Cbz. Structurally similar to Cbz, the presence of a pyridine ring makes the iNoc group highly stable towards acidic conditions, overcoming a key limitation of Cbz which can be partially cleaved during Boc removal. iris-biotech.de Deprotection is achieved under mild reductive conditions, and the group can enhance the solubility of protected peptides, which is beneficial for synthesizing longer or more difficult sequences. iris-biotech.de
Table 2: Comparison of N-Terminal Protecting Groups for Gly-L-Val Synthesis This table is interactive. Click on the headers to sort.
| Protecting Group | Abbreviation | Structure | Deprotection Conditions | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Benzyloxycarbonyl | Cbz or Z | Benzyl-O-(C=O)- | H₂/Pd, HBr/AcOH, Na/liq. NH₃ creative-peptides.com | Well-established, stable amino acids creative-peptides.com | Requires hydrogenation or strong acids |
| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-(C=O)- | Strong acid (e.g., TFA) americanpeptidesociety.org | Orthogonal to Fmoc and Cbz | Harsh deprotection conditions |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fluorenyl-CH₂-O-(C=O)- | Mild base (e.g., Piperidine) creative-peptides.com | Mild deprotection, ideal for SPPS iris-biotech.de | Base-lability can be an issue with certain residues |
Stereoisomeric Variants and their Influence on Chemical Reactivity and Conformation
The stereochemistry of the constituent amino acids is a fundamental determinant of a peptide's three-dimensional structure and, consequently, its biological and chemical properties. rsc.org N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine is composed of an achiral glycine residue and an L-valine residue. technologynetworks.com Introducing stereoisomeric variations, such as replacing L-valine with D-valine, results in the formation of a diastereomer, Cbz-Gly-D-Val, which possesses distinct chemical and physical properties.
Synthesis of Stereoisomeric Variants: The synthesis of diastereomers like Cbz-Gly-D-Val is straightforward and follows the same synthetic route as the L,L-isomer, simply by substituting the L-amino acid starting material with its D-enantiomer. For example, Cbz-glycine would be coupled with D-valine methyl ester, followed by saponification.
Influence on Chemical Reactivity: The spatial arrangement of the isopropyl side chain of valine relative to the peptide backbone is different in the L- and D-isomers. This can influence the rate and outcome of chemical reactions. For instance, the susceptibility of the peptide bond to enzymatic or chemical cleavage can be dramatically altered, as many proteases are highly stereospecific. The D-isomer is generally much more resistant to degradation by common proteases. Furthermore, the stereochemistry can affect the propensity for side reactions during synthesis, such as racemization. orgsyn.org
Table 3: Properties of Cbz-Gly-Val Stereoisomers This table is interactive. Click on the headers to sort.
| Compound | Stereochemistry | Expected Property Differences | Rationale |
|---|---|---|---|
| Cbz-Gly-L-Val | Gly, L-Val | Substrate for some proteases; specific 3D conformation. | Natural L-configuration is recognized by most enzymes. |
| Cbz-Gly-D-Val | Gly, D-Val | Resistant to enzymatic cleavage; different 3D conformation. | Unnatural D-configuration prevents binding to enzyme active sites. |
| Cbz-L-Ala-L-Val | L-Ala, L-Val | Different conformational preferences compared to Gly variant. | Introduction of a chiral center and methyl group at the first residue. |
Dipeptide Conjugates and Hybrid Molecules Incorporating this compound
The Cbz-Gly-L-Val dipeptide can be used as a building block, or "scaffold," to construct more complex molecules known as conjugates or hybrids. nih.gov This strategy involves covalently linking the dipeptide to another molecular entity, which can be another peptide, a small molecule drug, a polymer, or a fluorophore. The goal is often to combine the properties of the dipeptide with those of the conjugated partner, creating a new molecule with enhanced or novel functions. nih.gov
Dipeptide Conjugates: A key application of dipeptide units is in the design of linkers for Antibody-Drug Conjugates (ADCs). In this context, the dipeptide serves as a spacer that connects a potent cytotoxic drug to a monoclonal antibody. The linker is designed to be stable in circulation but cleaved selectively at the target site, often by enzymes that are overexpressed in tumor cells. An example of a similar dipeptide linker is Cbz-Gly-Cit (Citrulline), which is designed for selective cleavage by the enzyme trypsin. broadpharm.com Similarly, a Cbz-Gly-Val moiety could be incorporated into a linker system, designed for cleavage by specific proteases that recognize the valine residue.
Hybrid Molecules: The concept of molecular hybridization involves merging two or more pharmacophores into a single chemical entity. nih.gov This approach aims to create molecules with multiple modes of action, potentially leading to synergistic effects, improved efficacy, and a lower likelihood of developing drug resistance. The Cbz-Gly-L-Val dipeptide could be conjugated to a known bioactive compound. The synthesis of such hybrids would involve forming a stable covalent bond (e.g., an amide or ester linkage) between the dipeptide (at its C-terminus or after deprotection of the N-terminus) and the partner molecule.
The design of these conjugates and hybrids requires careful consideration of the linking chemistry to ensure that the desired properties of each component are retained or appropriately modulated in the final molecule.
Table 4: Potential Applications of Cbz-Gly-L-Val in Conjugates and Hybrids This table is interactive. Click on the headers to sort.
| Application Area | Conjugate/Hybrid Type | Description | Synthetic Strategy |
|---|---|---|---|
| Drug Delivery | Antibody-Drug Conjugate (ADC) Linker | The dipeptide acts as a cleavable spacer between an antibody and a cytotoxic drug. | Couple the C-terminus of Cbz-Gly-Val to the drug, and the N-terminus (after deprotection) to the antibody via a linker. |
| Medicinal Chemistry | Bioactive Hybrid Molecule | Cbz-Gly-Val is attached to another pharmacophore to create a dual-action agent. nih.gov | Formation of an amide or ester bond between the dipeptide and the second active molecule. |
| Biomaterials | Peptide-Polymer Conjugate | The dipeptide is grafted onto a polymer backbone to modify its surface properties or biocompatibility. | Coupling the dipeptide to functional groups present on the polymer chain. |
Future Research Directions and Advanced Methodologies in the Study of N N Benzyloxy Carbonyl Glycyl L Valine
Development of Sustainable and Green Chemical Synthesis Routes for N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine
Traditional peptide synthesis is often associated with a significant environmental footprint, primarily due to the extensive use of hazardous organic solvents and reagents, leading to large volumes of chemical waste. rsc.org The principles of green chemistry, which aim to minimize or eliminate the use and generation of hazardous substances, are increasingly being applied to peptide synthesis. researchgate.net
Key areas of development for the sustainable synthesis of Cbz-Gly-L-Val and related peptides include:
Alternative Solvents: A major focus is replacing conventional, toxic solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). nih.gov Research has shown that greener polar aprotic solvents, such as propylene (B89431) carbonate, can be effective substitutes in both solution- and solid-phase peptide synthesis, offering comparable or even better yields. nih.govrsc.org Water is another highly attractive alternative, and methods are being developed to perform peptide synthesis in aqueous media using water-dispersible protected amino acids or micellar catalysis. uni-kiel.denih.gov
Greener Reagents and Catalysts: The development of more environmentally friendly coupling reagents and catalysts is crucial. For instance, magnetic nanocatalysts have been designed for dipeptide synthesis, which can be easily separated from the reaction mixture using an external magnet and recycled, reducing waste and cost. ontosight.ai
Process Intensification: Techniques like flow chemistry are being explored to make peptide synthesis more efficient and sustainable. researchgate.net Additionally, optimizing reaction conditions, such as increasing the reaction temperature in the synthesis of precursors like N-Cbz-L-valine, can reduce energy consumption and costs associated with cooling. mdpi.com Mechanosynthesis, which uses ball-milling to drive reactions with minimal solvent, represents another promising eco-friendly protocol. nih.gov
These green approaches aim to reduce the Process Mass Intensity (PMI)—the ratio of the total mass of materials used to the mass of the final product—which is notoriously high in peptide manufacturing.
Table 1: Comparison of Traditional vs. Green Synthesis Routes for Dipeptides
| Parameter | Traditional Synthesis Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Propylene Carbonate, Water, Ionic Liquids, 2-Methyltetrahydrofuran (2-MeTHF) |
| Catalysis | Stoichiometric coupling reagents (e.g., carbodiimides) | Recyclable nanocatalysts, Biocatalysts (enzymes) |
| Energy Consumption | Often requires cooling to low temperatures (e.g., 0-5 °C) to control side reactions | Reactions at ambient or slightly elevated temperatures to reduce energy use; use of microwave or mechanochemical energy |
| Waste Generation | High Process Mass Intensity (PMI); large volumes of solvent and reagent waste | Lower PMI; focus on atom economy, solvent recycling, and biodegradable reagents |
| Protecting Groups | Standard Cbz, Boc, Fmoc groups | Use of greener protecting groups or enzymatic methods that require minimal protection |
Advanced Analytical Methodologies for Purity and Stereochemical Assessment
Ensuring the chemical purity and stereochemical integrity of Cbz-Gly-L-Val is paramount, as impurities or epimerization can significantly impact the efficacy and safety of the final peptide product. Advanced analytical techniques provide the necessary resolution and sensitivity for comprehensive characterization.
Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) remains the standard for assessing purity. However, for detailed impurity profiling, it is increasingly coupled with mass spectrometry (MS). nih.gov Liquid chromatography-mass spectrometry (LC-MS) and tandem MS (LC-MS/MS) are powerful tools for identifying and quantifying process-related impurities and degradation products, even those present at very low levels. nih.govuni-kiel.denih.gov High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which aids in the confident identification of unknown impurities without the need for reference standards. rsc.orgresearchgate.net
Capillary Electrophoresis (CE) offers an alternative, high-resolution separation technique that is orthogonal to HPLC, meaning it separates compounds based on different physicochemical principles (charge-to-mass ratio). ontosight.ainih.gov This makes CE, particularly when coupled with MS (CE-MS), a valuable tool for detecting impurities that might co-elute with the main peak in an HPLC analysis. rsc.orgnih.gov
Stereochemical Assessment: The stereochemistry of the L-valine residue must be confirmed to be free of the D-enantiomer, which can be introduced during synthesis.
Chiral Chromatography: The most direct method for determining enantiomeric purity involves hydrolyzing the dipeptide to its constituent amino acids and analyzing them using chiral HPLC. nih.govchemicalbook.com This technique uses a chiral stationary phase (CSP) to separate the L- and D-amino acids, allowing for precise quantification of any undesirable D-isomer. consensus.appnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary technique for structural elucidation. researchgate.net Advanced 2D NMR experiments, such as COSY and NOESY, can confirm the atom connectivity and provide information about the three-dimensional structure of the dipeptide in solution, which inherently verifies its stereochemistry. mdpi.comontosight.aicam.ac.uk
Advanced Mass Spectrometry: Modern MS techniques, such as those incorporating ion mobility separation, can distinguish between isomers, including stereoisomers, that have the same mass and may not be separable by chromatography alone. researchgate.net
Table 2: Overview of Advanced Analytical Methodologies
| Methodology | Primary Application | Key Advantages |
|---|---|---|
| LC-MS/MS | Impurity identification and quantification | High sensitivity and specificity; provides structural information on impurities. uni-kiel.de |
| High-Resolution MS (HRMS) | Accurate mass measurement of compound and impurities | Enables formula determination of unknown impurities without standards. rsc.org |
| Capillary Electrophoresis (CE) | Orthogonal purity assessment; chiral separations | High separation efficiency; low sample and reagent consumption. nih.govrsc.org |
| Chiral HPLC | Quantification of enantiomeric (D/L) impurities | Direct and accurate measurement of stereochemical purity. nih.govchemicalbook.com |
| NMR Spectroscopy | Complete structural and conformational analysis | Unambiguous confirmation of structure and stereochemistry in solution. mdpi.comresearchgate.net |
Chemoenzymatic Synthesis Approaches Utilizing this compound as a Precursor
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. In this approach, a chemically synthesized, N-protected dipeptide like Cbz-Gly-L-Val serves as a precursor or "acyl donor" in an enzyme-mediated ligation step to form a larger peptide. rsc.orgnih.gov This strategy avoids harsh chemical reagents and minimizes the need for complex side-chain protection, aligning with green chemistry principles.
The core of this approach is the use of enzymes, typically proteases or lipases, in reverse of their natural hydrolytic function. Under kinetically controlled conditions, these enzymes catalyze the formation of a new peptide bond between the C-terminus of the acyl donor (Cbz-Gly-L-Val) and the N-terminus of an amino acid or peptide nucleophile (the acyl acceptor). nih.gov
Key Enzyme Classes and Their Application:
Proteases (e.g., Thermolysin): Thermolysin is a well-studied protease that is effective for peptide synthesis. It exhibits a preference for forming peptide bonds where a hydrophobic amino acid (like valine) is at the P1 position of the acyl donor. ontosight.ainih.gov Therefore, Cbz-Gly-L-Val would be a suitable substrate for thermolysin-catalyzed condensation with another amino acid or peptide ester/amide. nih.govuni-kiel.de Other proteases like trypsin and chymotrypsin (B1334515) can also be used, often with specificity dictated by the C-terminal residue of the acyl donor. researchgate.netnih.gov
Lipases: Lipases are highly versatile biocatalysts known for their stability in organic solvents and broad substrate acceptance. chemicalbook.comacs.org They can efficiently catalyze the formation of amide bonds and are used for the regioselective acylation of amino alcohols and the synthesis of peptide fragments. researchgate.netnih.gov
Engineered Ligases: To overcome the limitations of natural enzymes (e.g., competing hydrolysis reactions), engineered enzymes or "peptide ligases" have been developed. Variants of enzymes like subtilisin (e.g., Peptiligase) show exceptional efficiency and high yields in peptide ligation reactions under mild, aqueous conditions. nih.govnih.gov
The use of Cbz-Gly-L-Val in these systems allows for the modular construction of tripeptides and larger oligopeptides with high chemo- and stereoselectivity, reducing the risk of racemization and eliminating many purification challenges associated with purely chemical methods.
Table 3: Chemoenzymatic Synthesis Strategies Using Dipeptide Precursors
| Enzyme Class | Example(s) | Reaction Principle | Relevance to Cbz-Gly-L-Val |
|---|---|---|---|
| Proteases | Thermolysin, Trypsin, Chymotrypsin | Kinetically controlled reverse proteolysis; forms a new peptide bond. nih.gov | Highly relevant; Thermolysin prefers hydrophobic residues like valine at the coupling site. ontosight.ainih.gov |
| Lipases | Candida antarctica lipase (B570770) B (CALB, Novozym 435) | Catalyzes amide bond formation, often in non-aqueous media. chemicalbook.com | Applicable for coupling Cbz-Gly-L-Val to various amino-containing nucleophiles. |
| Engineered Ligases | Peptiligase, Sortase, Butelase | Highly efficient and specific peptide bond formation with minimal hydrolysis. nih.gov | Potentially applicable, depending on the specific recognition sequence of the engineered ligase. |
| Acyl-CoA Synthetase Homologs | DltA | Forms an S-acyl intermediate followed by chemical S→N acyl transfer. ontosight.ai | A novel mechanism, though applicability would depend on enzyme substrate specificity. |
Applications in Macrocyclic and Constrained Peptide Chemistry Research
Linear peptides often suffer from poor metabolic stability and low receptor affinity due to their conformational flexibility. Macrocyclization—the process of linking the peptide's ends or side chains to form a ring—is a powerful strategy to overcome these limitations. rsc.orgnih.govnih.gov Constraining the peptide's structure can pre-organize it into its bioactive conformation, enhancing its affinity and stability. researchgate.netcam.ac.uk
This compound serves as a key building block in the initial synthesis of the linear peptide precursors required for cyclization. ontosight.ai The standard workflow involves:
Linear Precursor Synthesis: The linear peptide is constructed, typically via solid-phase peptide synthesis (SPPS), by sequentially adding amino acid building blocks. A fragment like Cbz-Gly-L-Val could be coupled during this process.
Deprotection and Cyclization: After the linear sequence is assembled, terminal and/or side-chain protecting groups are removed, and an intramolecular bond is formed to create the macrocycle.
The Gly-Val sequence within a linear precursor can influence the efficiency of the cyclization step. The flexibility of the glycine (B1666218) residue can help the peptide backbone adopt the necessary conformation for ring closure, while the bulky valine side chain can introduce specific conformational biases. Certain dipeptide sequences are known to act as "turn-inducers," promoting the formation of β-turns, which are critical for pre-organizing the peptide for efficient macrocyclization. nih.govuni-kiel.de
Beyond head-to-tail macrocycles, Cbz-Gly-L-Val can be a precursor for other constrained topologies:
Side-Chain Cyclization (Stapled Peptides): The dipeptide can be incorporated into a linear sequence that is later "stapled" by forming a covalent bridge between two amino acid side chains. rsc.org
Peptidomimetics: The Gly-Val motif can be part of a sequence that is later modified with non-peptidic linkers to create rigid structures that mimic peptide secondary structures like β-turns. nih.gov
Ligation-Based Cyclization: Modern methods like native chemical ligation (NCL) allow for the cyclization of unprotected peptides. rsc.orgnih.gov While NCL traditionally requires an N-terminal cysteine, auxiliary-based methods have been developed to extend this powerful technique to other residues, including valine. nih.gov The linear precursors for these methods are still assembled using protected building blocks like Cbz-Gly-L-Val.
Table 4: Macrocyclization Strategies Incorporating Dipeptide Building Blocks
| Cyclization Strategy | Description | Role of the Dipeptide Precursor |
|---|---|---|
| Head-to-Tail Lactamization | Formation of an amide bond between the N- and C-termini of the linear peptide. rsc.orgnih.gov | Serves as an internal building block for the linear precursor synthesized on a solid support. |
| Side-Chain-to-Side-Chain | A covalent bridge is formed between the side chains of two amino acids (e.g., "stapling"). rsc.org | Forms part of the peptide backbone within the linear sequence prior to stapling. |
| Native Chemical Ligation (NCL) | Chemoselective reaction between a C-terminal thioester and an N-terminal cysteine (or modified residue). nih.govnih.gov | Used to build the linear peptide thioester precursor. Valine can be a ligation site with modern methods. |
| Enzymatic Cyclization | Enzymes like butelase-1 or engineered ligases catalyze the ring-closing reaction. mdpi.com | Incorporated into the linear substrate that is recognized by the cyclizing enzyme. |
| Click Chemistry Cyclization | Bioorthogonal reaction, such as an azide-alkyne cycloaddition, between modified side chains. mdpi.com | Part of the linear peptide backbone connecting the functionalized amino acids for cyclization. |
Q & A
Basic: What are the key steps in synthesizing N-(N-((Benzyloxy)carbonyl)glycyl)-L-valine?
Methodological Answer:
The synthesis involves sequential protection and coupling reactions:
Protection of glycine : The benzyloxycarbonyl (Cbz) group is introduced to the amino terminus of glycine using benzyl chloroformate under alkaline conditions (e.g., NaHCO₃) to form N-(Benzyloxycarbonyl)glycine (Cbz-Gly) .
Activation and coupling : Cbz-Gly is activated using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole), then reacted with L-valine in anhydrous solvents (e.g., DMF or THF) at 0–4°C to minimize racemization .
Purification : The product is isolated via column chromatography or recrystallization, with purity verified by TLC (Rf comparison) or HPLC (retention time analysis) .
Basic: Which analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., Cbz aromatic protons at ~7.3 ppm, valine methyl groups at ~0.9–1.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., C₁₅H₂₀N₂O₅⁺ expected m/z 308.1376) .
- X-ray Crystallography : Resolves 3D conformation, critical for studying steric effects in peptide interactions .
Basic: How should this compound be stored to ensure stability?
Methodological Answer:
- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation and hydrolysis .
- Handling Precautions : Use desiccants (e.g., silica gel) to avoid moisture absorption. Avoid contact with strong oxidizers (e.g., peroxides) .
Intermediate: What role does this compound play in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
The Cbz group acts as a temporary α-amino protector , allowing selective deprotection with HBr/acetic acid or catalytic hydrogenation. This enables sequential elongation of peptide chains without disrupting side-chain functionalities . Post-synthesis, the Cbz group is removed under mild acidic conditions to expose the glycine-valine dipeptide backbone .
Intermediate: How can researchers ensure batch-to-batch purity consistency?
Methodological Answer:
- HPLC Analysis : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 220 nm. Compare retention times against a certified reference standard .
- Chiral Purity : Chiral HPLC or polarimetry confirms enantiomeric excess (>99% L-valine configuration) .
Advanced: What are the implications of its interaction with alkali metal ions (e.g., Li⁺, Na⁺)?
Methodological Answer:
Studies on related Cbz-protected dipeptides (e.g., N-Cbz-glycyl-L-leucine) reveal:
- Ion Binding : Electrospray ionization mass spectrometry (ESI-MS) quantifies binding affinities (ΔG values) for Li⁺/Na⁺, influenced by the peptide’s carboxylate and carbonyl groups .
- Conformational Changes : Circular dichroism (CD) spectroscopy shows ion-induced shifts in secondary structure, affecting bioactivity .
Advanced: How do stress conditions (heat/light/pH) influence degradation pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Identifies decomposition above 150°C, releasing CO₂ and benzyl derivatives .
- Photodegradation : UV-visible spectroscopy tracks benzyloxycarbonyl group breakdown under UV light (λ = 254 nm), forming glycyl-valine and benzyl alcohol .
- pH Stability : LC-MS/MS detects hydrolysis products (e.g., free glycine and valine) at extreme pH (<3 or >10) .
Advanced: What stereochemical challenges arise when substituting L-valine with D-valine?
Methodological Answer:
- Diastereomer Synthesis : D-valine coupling requires enantioselective activation (e.g., using Boc-D-valine-OSu) to avoid racemization .
- Bioactivity Impact : Circular dichroism (CD) and enzyme inhibition assays (e.g., trypsin) reveal reduced activity in D-valine analogs due to mismatched chiral centers .
Advanced: Can computational models predict its conformational behavior in solution?
Methodological Answer:
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water/ethanol) predict dominant conformers, validated by NMR NOE (nuclear Overhauser effect) data .
- Docking Studies : AutoDock Vina models interactions with proteases, highlighting hydrogen bonding between the Cbz group and enzyme active sites .
Advanced: What assays are suitable for screening its bioactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
